molecular formula C28H24FN5O2 B2999045 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922137-45-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

Numéro de catalogue: B2999045
Numéro CAS: 922137-45-9
Poids moléculaire: 481.531
Clé InChI: ZTQQAKLLMASXJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an intracellular enzyme found in various cell types, including the smooth muscle cells of blood vessels . It plays a crucial role in the NO-sGC-cGMP signaling pathway that helps regulate the cardiovascular system .

Mode of Action

The compound acts as a direct stimulator of sGC . It stimulates sGC and cGMP production independent of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding . This mitigates the need for a functional NO-sGC-cGMP axis and thereby helps prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .

Biochemical Pathways

The compound’s action affects the NO-sGC-cGMP signaling pathway . The binding of NO to sGC catalyzes the synthesis of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), which mediates various physiological and tissue-protective effects . These effects include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .

Pharmacokinetics

It’s known that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism , resulting in a relatively long half-life and allowing for once-daily dosing .

Result of Action

The compound’s action results in the prevention of myocardial and vascular dysfunction associated with decreased sGC activity in heart failure . By stimulating sGC and enhancing the effects of NO, it helps maintain the functionality of the cardiovascular system .

Action Environment

Oxidative stress associated with cardiovascular disease is known to alter sgc, reducing its response to no . The compound’s ability to stimulate sGC in the absence of NO suggests that it may be effective even in environments with high oxidative stress .

Activité Biologique

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide (CAS Number: 922010-39-7) is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FN5O2C_{22}H_{20}FN_{5}O_{2}, with a molecular weight of 437.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity. The presence of a fluorobenzyl group is expected to enhance lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC22H20FN5O2
Molecular Weight437.5 g/mol
CAS Number922010-39-7

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit their biological effects through the inhibition of specific kinases and other enzymes involved in cell signaling pathways. For instance, related compounds have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

In particular, studies have demonstrated that similar pyrazolo compounds can inhibit CDK2 and CDK9 with IC50 values ranging from 0.36 µM to 1.8 µM, indicating potent activity against these targets . The selectivity profile of these inhibitors suggests that modifications on the pyrazole core can significantly influence their biological efficacy.

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Its analogs have demonstrated antiproliferative effects in various human tumor cell lines such as HeLa and HCT116. These findings suggest that this compound may be effective in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Inhibition of Aldehyde Dehydrogenase

Another area of interest is the compound's potential to inhibit aldehyde dehydrogenase (ALDH) isoforms. Inhibition of ALDH has been linked to enhanced sensitivity to chemotherapy in resistant cancer types, particularly ovarian cancer . This suggests that this compound could serve as an adjunct therapy in overcoming drug resistance.

Case Studies and Research Findings

A study published in the journal Molecules highlighted the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their biological activities. It was found that modifications at the 1-position of the pyrazole ring could lead to enhanced potency against various cancer cell lines .

Moreover, another investigation into related compounds indicated that structural variations significantly affect their selectivity and inhibitory profiles against specific kinases. This emphasizes the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of compounds like this compound.

Propriétés

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2/c29-24-14-8-7-13-22(24)18-33-19-31-26-23(28(33)36)17-32-34(26)16-15-30-27(35)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,17,19,25H,15-16,18H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQAKLLMASXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.